1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic organic compound that features a urea moiety linked to a phenyl ring, which is further substituted with a cyanoethyl group and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine under mild conditions.
Introduction of the Cyanoethyl Group: This step may involve the alkylation of the urea derivative with a cyanoethyl halide.
Attachment of the Dioxaborolane Group: The final step involves the coupling of the phenyl ring with a dioxaborolane derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyanoethyl group may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: May be explored for its pharmacological properties or as a precursor to drug candidates.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyanoethyl)-3-phenylurea: Lacks the dioxaborolane group, which may affect its reactivity and applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea:
Properties
CAS No. |
874299-13-5 |
---|---|
Molecular Formula |
C16H22BN3O3 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C16H22BN3O3/c1-15(2)16(3,4)23-17(22-15)12-7-5-8-13(11-12)20-14(21)19-10-6-9-18/h5,7-8,11H,6,10H2,1-4H3,(H2,19,20,21) |
InChI Key |
JCZQMUIXAKSWMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCC#N |
Origin of Product |
United States |
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